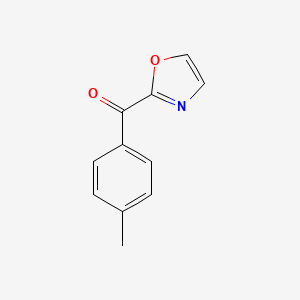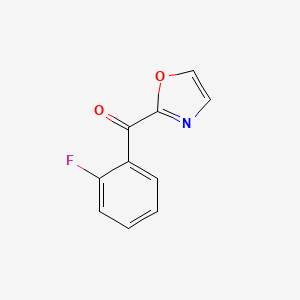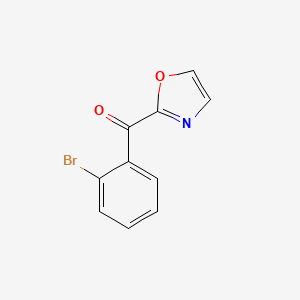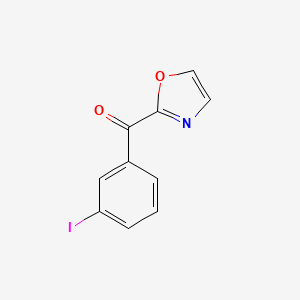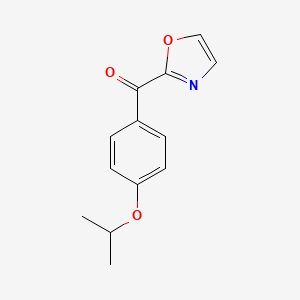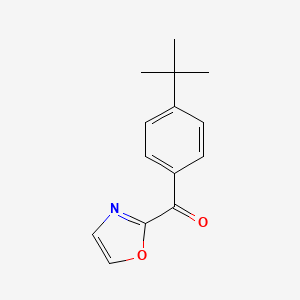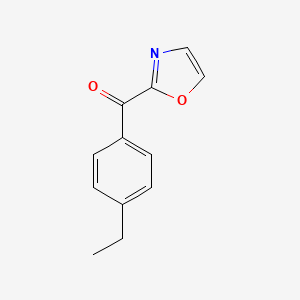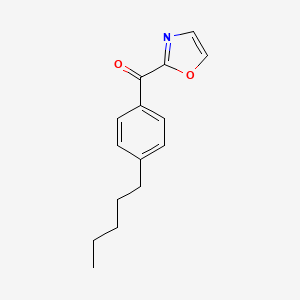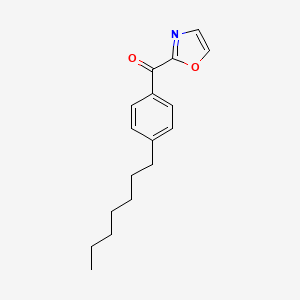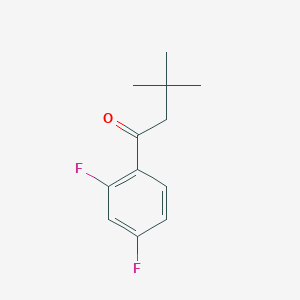
2',4'-Difluoro-3,3-dimethylbutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2’,4’-Difluoro-3,3-dimethylbutyrophenone” is a synthetic compound . It has gained significant attention in scientific research in recent years. The compound has a molecular formula of C12H14F2O and a molecular weight of 212.24 g/mol . It appears as a clear, colorless oil .
Molecular Structure Analysis
The InChI code for “2’,4’-Difluoro-3,3-dimethylbutyrophenone” is 1S/C12H14F2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2’,4’-Difluoro-3,3-dimethylbutyrophenone” is a clear, colorless oil . The compound has a molecular weight of 212.24 g/mol . The IUPAC name for the compound is 1-(2,4-difluorophenyl)-3,3-dimethyl-1-butanone .
Wissenschaftliche Forschungsanwendungen
Photochemical Additions and Temperature Dependence
The Paternò-Büchi reaction involving 2',4'-Difluoro-3,3-dimethylbutyrophenone (DFDMB) shows significant temperature-dependent regioselectivity. This reaction, involving the cycloaddition of the 5-6 double bond of 1,3-dimethylthymine with the carbonyl group of DFDMB, indicates a critical role for triplet 1,4-diradicals. The chemical yields and the selectivity-determining step in the reaction vary with temperature, suggesting potential applications in temperature-sensitive photochemical processes (Hei et al., 2005).
Fluorescence Applications in Solid State and Solutions
DFDMB derivatives have demonstrated potential in fluorescence applications. For instance, the synthesis of certain pyrone dyes involving DFDMB exhibited distinct fluorescence in solid states and various solvents, displaying positive solvatochromism. This suggests their application in fields requiring sensitive fluorescence detection (Hagimori et al., 2012).
Synthesis of Analogues with Biological Activities
DFDMB has been used in the synthesis of analogues like 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, which is structurally similar to compounds with high biological activities against HIV and HBV. This demonstrates the compound's potential in medicinal chemistry and drug design (Wu et al., 2004).
Decarbonylation Reactions
The use of DFDMB in decarbonylation reactions, as in the preparation of isobenzofuran-l(3h)-ones, provides insights into the reactivity of the compound under specific conditions. This has implications for synthetic organic chemistry and the preparation of complex organic molecules (Quinn & Rae, 1981).
Luminescent Material Design
Research involving DFDMB derivatives has led to the development of luminescent materials like heteroleptic cationic Ir(III) complexes. These complexes show potential for data security protection due to their piezochromic and vapochromic behaviors, highlighting their utility in smart luminescent material design (Song et al., 2016).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAUWJWWYLBASD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642412 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Difluoro-3,3-dimethylbutyrophenone | |
CAS RN |
898764-94-8 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


